molecular formula C7H7BrFNO2S B2582915 2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide CAS No. 1178647-92-1

2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B2582915
CAS No.: 1178647-92-1
M. Wt: 268.1
InChI Key: QKCFNIHWCVOCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide (CAS 1178647-92-1) is a high-purity small molecule organosulfur compound offered for chemical research and development. It features the molecular formula C 7 H 7 BrFNO 2 S and has a molecular weight of 268.11 g/mol . This compound serves as a versatile chemical building block, integrating both fluorine and sulfonamide functional groups in a single scaffold. The strategic placement of bromo and fluoro substituents on the benzene ring, along with the N-methyl sulfonamide group, makes it a valuable intermediate for synthesizing more complex molecules . Fluorinated sulfonamides are an important class of compounds in modern chemical research, frequently explored for the discovery of new chemical entities with distinct physical, chemical, and biological properties . Researchers are increasingly interested in such structures for applications in pharmaceutical and agrochemical development . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-4-fluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCFNIHWCVOCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a sulfone .

Scientific Research Applications

2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with biological molecules, primarily through its sulfonamide group. This group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and fluorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-bromo-4-fluoro-N-methylbenzene-1-sulfonamide with structurally related sulfonamide derivatives identified in the provided evidence. Key differences in substituents, molecular weight, and inferred properties are highlighted:

Compound Name / Identifier Substituents (Positions) Molecular Formula (Inferred) Key Functional Groups Inferred Properties
This compound Br (2), F (4), N-CH₃ (sulfonamide) C₇H₆BrFNO₂S Sulfonamide, Br, F, N-methyl High polarity, moderate acidity
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Br (pyrimidine), morpholine, OCH₃ (4) C₂₈H₃₀BrN₅O₄S₂ Pyrimidine, morpholine, methoxy Bulkier structure, lower solubility
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide Br (pyrimidine), piperidine, OCH₃ (4) C₂₂H₂₃BrN₄O₃S₂ Piperidine, methoxy, pyrimidine Enhanced lipophilicity
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide Diethylamino, OCH₃ (5), CH₃ (2,4) C₂₃H₂₉N₅O₃S Diethylamino, methoxy, methyl Flexible side chains, basic nitrogen

Key Observations:

Bromine in pyrimidine-based sulfonamides (e.g., and ) may enhance π-stacking interactions in enzyme binding, whereas F in the target compound could improve metabolic stability .

N-Substituents :

  • The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to unsubstituted sulfonamides but may improve membrane permeability .
  • Piperidine or morpholine substituents ( and ) introduce cyclic amines, which could enhance solubility in polar solvents .

Biological Activity

2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide compound with notable biological activity, particularly in medicinal chemistry and organic synthesis. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with a bromine atom at the 2-position, a fluorine atom at the 4-position, and a sulfonamide group. Its molecular formula is C8H8BrFNO2SC_8H_8BrFNO_2S, with a molecular weight of approximately 171.06 g/mol.

The biological activity of this compound primarily stems from its sulfonamide group, which can inhibit various enzymes by forming hydrogen bonds with active sites. The presence of bromine and fluorine enhances its interaction through halogen bonding, potentially increasing binding affinity to biological targets.

Biological Activity Overview

The compound has been investigated for its effects on cancer cells, enzyme inhibition, and antibacterial properties.

1. Anticancer Activity

Research indicates that derivatives of sulfonamides, including this compound, exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds inhibit the growth of triple-negative breast cancer cells (MDA-MB-231) with IC50 values ranging from 1.52 to 6.31 μM .

Table 1: Anti-proliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Selectivity Ratio
This compoundMDA-MB-2311.52–6.315.5–17.5
Compound 4eMCF-7Not reportedNot reported

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of carbonic anhydrase (CA) IX, which is implicated in tumor growth and metastasis. The derivatives exhibit IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating high potency and selectivity over CA II .

Table 2: Enzyme Inhibition Potency

EnzymeCompoundIC50 (nM)
Carbonic Anhydrase IXCompound 4e10.93
Carbonic Anhydrase IICompound 4g3.92

3. Antibacterial Activity

The antibacterial potential of sulfonamides has been well-documented, with studies demonstrating significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound exhibits minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 3: Antibacterial Activity

BacteriaMIC (μg/mL)
Staphylococcus aureus50
Enterococcus faecalisNot reported

Case Study: Anticancer Properties

In a study evaluating the anticancer properties of sulfonamide derivatives, it was found that specific modifications to the sulfonamide structure significantly enhanced their cytotoxicity against breast cancer cell lines. The most active derivative induced apoptosis in MDA-MB-231 cells by increasing annexin V-FITC positivity by over twenty-fold compared to controls .

Case Study: Antibacterial Efficacy

Another research effort focused on the antibacterial efficacy of sulfonamide derivatives against biofilm formation in bacteria such as K. pneumoniae and S. aureus. Compounds demonstrated up to an 80% reduction in biofilm formation at concentrations as low as 50 μg/mL .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide?

  • Methodology : Begin with benzene sulfonamide derivatives and employ sequential halogenation. For bromination, use NBS\text{NBS} (N-bromosuccinimide) under radical initiation conditions (e.g., AIBN) in CCl4\text{CCl}_4. Fluorination can be achieved via Balz-Schiemann reaction using NaNO2\text{NaNO}_2, HF\text{HF}, and diazotization of the aniline precursor. Methylation of the sulfonamide group is performed with CH3I\text{CH}_3I in the presence of a base like K2CO3\text{K}_2\text{CO}_3 .
  • Validation : Confirm regioselectivity via 1H NMR^1\text{H NMR} (absence of aromatic proton signals at positions 2 and 4) and mass spectrometry (M+1 peak at 282.0 amu).

Q. How to ensure purity of the compound during synthesis?

  • Methodology : Use column chromatography (silica gel, eluent: EtOAc/hexane\text{EtOAc/hexane}, 3:7) followed by recrystallization from ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 min) .
  • Troubleshooting : If impurities persist, consider adjusting reaction stoichiometry (excess brominating agent) or employing a protecting group for the sulfonamide nitrogen during halogenation.

Q. What spectroscopic techniques are critical for structural confirmation?

  • Key Techniques :

  • 19F NMR^{19}\text{F NMR}: A singlet at ~-110 ppm confirms the fluoro substituent.
  • 1H NMR^1\text{H NMR}: Methyl group resonance at ~3.1 ppm (s, 3H).
  • IR Spectroscopy: Sulfonamide S=O stretches at 1350–1300 cm1^{-1} and 1160–1120 cm1^{-1} .

Advanced Research Questions

Q. How to resolve contradictions in regioselectivity during bromo-fluoro substitution?

  • Analysis : Competing electrophilic substitution pathways may arise due to the electron-withdrawing sulfonamide group. Use DFT calculations (e.g., Gaussian 16) to model aromatic ring electron density. Experimental validation via competitive reactions with deuterated analogs can identify dominant pathways .
  • Solution : Introduce a directing group (e.g., nitro) prior to halogenation, then reduce it post-substitution.

Q. What strategies improve crystallinity for X-ray diffraction studies?

  • Methodology : Slow evaporation from a mixed solvent system (e.g., DCM/hexane\text{DCM}/\text{hexane}) at 4°C. For stubborn cases, co-crystallize with a hydrogen-bond donor (e.g., thiourea). Refinement using SHELXL or OLEX2 ensures accurate bond-length/angle resolution .
  • Data Interpretation : Check for π-π stacking (3.5–4.0 Å) and hydrogen bonds (N–H···O=S, ~2.8 Å) to confirm packing stability .

Q. How to assess the compound’s potential as a kinase inhibitor in biochemical assays?

  • Assay Design :

Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR).

Solubility : Prepare stock solutions in DMSO (<1% final concentration).

IC50_{50} Determination : Use fluorescence-based ADP-Glo™ assay. Include controls (staurosporine as a reference inhibitor) .

  • Data Validation : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) .

Methodological Challenges & Solutions

Q. Why does the compound degrade under acidic conditions, and how to mitigate this?

  • Mechanism : Acidic hydrolysis cleaves the sulfonamide bond. HPLC-MS\text{HPLC-MS} traces show a degradation product at m/z 174.0 (sulfonic acid fragment).
  • Mitigation : Store at pH 7–8 (buffered solutions) and avoid prolonged exposure to HCl\text{HCl}/H2SO4\text{H}_2\text{SO}_4. Use stabilizers like BHT (butylated hydroxytoluene) in solid-state storage .

Q. How to address low yields in large-scale synthesis?

  • Optimization :

  • Switch to flow chemistry for precise temperature control during exothermic halogenation.
  • Replace CH3I\text{CH}_3I with dimethyl sulfate ((CH3)2SO4(\text{CH}_3)_2\text{SO}_4) for higher methylation efficiency .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound?

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing.
  • Spill Management : Absorb with vermiculite, neutralize with 10% NaHCO3\text{NaHCO}_3, and dispose as halogenated waste .
  • Storage : Keep in amber glass under argon at -20°C to prevent photodegradation and oxidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.